

# Temuterkib Selectivity and Key Experimental Data

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## Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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The table below summarizes the core quantitative data defining **Temuterkib**'s selectivity and activity.

Parameter	Value / Finding	Experimental Context
ERK1/2 Inhibition (IC <sub>50</sub> )	5 nM [1] [2]	In vitro biochemical kinase assay [1].
Cellular Target Engagement (IC <sub>50</sub> )	0.43 μM (pRSK) [1]	Inhibition of phospho-RSK1 in cancer cell lines [1].
Kinase Selectivity Screening	Highly selective across 456 kinases [1]	Tested at 20, 2, and 0.2 μM in the <b>KINOMEScan</b> platform [1].
Cellular Sensitivity	Active in BRAF, NRAS, or KRAS mutant lines [1]	Cell proliferation inhibition in a tumor cell panel [1].
In Vivo Efficacy	Tumor growth inhibition & regression [1]	Demonstrated in BRAF-, KRAS-, and NRAS-mutant xenograft models [1].

## Detailed Experimental Protocols

The key experiments that established **Temuterkib**'s profile used the following methodologies:

- **Biochemical Kinase Assay & Selectivity Screening:** The potency (IC<sub>50</sub>) for ERK1 and ERK2 was determined using a **LanthaScreen TR-FRET assay** [1]. The reaction included ERK1/2 enzyme, kinase buffer, ATP, a GFP-ATF2 substrate, and increasing concentrations of **Temuterkib**. After incubation, the reaction was stopped, and the signal was measured to determine IC<sub>50</sub> and the apparent K<sub>i</sub> [1]. Broad selectivity was confirmed by testing **Temuterkib** at three concentrations (**20 μM, 2 μM, and 0.2 μM**) against **456 kinase targets** in the **KINOMEscan** platform [1].
- **Cellular Target Engagement and Proliferation Assay:** Inhibition of the downstream MAPK pathway signal was measured by the reduction of **cellular phospho-RSK1 levels** in BRAF and RAS mutant cancer cell lines [1]. For anti-proliferative effects, **Temuterkib** was tested against a broad panel of tumor cell lines; sensitivity was strongly associated with **BRAF, NRAS, or KRAS mutations** [1].

## MAPK/ERK Pathway and Drug Action

The diagram below illustrates the MAPK/ERK signaling pathway and the specific point where **Temuterkib** acts. This pathway is frequently dysregulated in human cancers.

## Interpretation and Research Context

- **Mechanism of Action:** **Temuterkib** is a **selective, ATP-competitive inhibitor** that binds directly to ERK1 and ERK2, the final kinases in the MAPK/ERK pathway [1].
- **Therapeutic Rationale:** Inhibiting this central node (ERK1/2) is a strategy to overcome resistance that can develop against upstream inhibitors (like BRAF or MEK inhibitors) in cancers [1].
- **Research Application:** The high selectivity profile makes **Temuterkib** a valuable **tool compound** for basic research on ERK signaling and for designing combination therapies, such as with CDK4/6 inhibitors [1].

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## References

1. | LY3214996 | ERK1/2 inhibitor | CAS 1951483-29-6 | Buy... Temuterkib [invivochem.com]
2. LY-3214996 ( Temuterkib ) - Chemietek [chemietek.com]

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